Cas no 89951-60-0 (2-Methyl-1,1'-biphenyl-3-carbaldehyde)

2-Methyl-1,1'-biphenyl-3-carbaldehyde structure
89951-60-0 structure
Product name:2-Methyl-1,1'-biphenyl-3-carbaldehyde
CAS No:89951-60-0
MF:C14H12O
Molecular Weight:196.244483947754
MDL:MFCD11553605
CID:1947623
PubChem ID:22608003

2-Methyl-1,1'-biphenyl-3-carbaldehyde 化学的及び物理的性質

名前と識別子

    • [1,1'-Biphenyl]-3-carboxaldehyde, 2-methyl-
    • 2-METHYL-[1,1'-BIPHENYL]-3-CARBALDEHYDE
    • 2-methyl-3-phenylbenzaldehyde
    • 2-Methyl[1,1′-biphenyl]-3-carboxaldehyde (ACI)
    • 2-Methyl-[1,1′-biphenyl]-3-carbaldehyde
    • 2-Methylbiphenyl-3-carboxaldehyde
    • 89951-60-0
    • AKOS006324777
    • NS00067154
    • IFMFMTSKMLYKOB-UHFFFAOYSA-N
    • AS-50081
    • SY117427
    • CS-0141919
    • EN300-1457897
    • BP Aldehyde
    • 2-METHYLBIPHENYL-3-CARBALDEHYDE
    • 2-Methyl[1,1'-biphenyl]-3-carbaldehyde
    • C14H12O
    • SCHEMBL4698367
    • DTXSID50626875
    • O10827
    • MFCD11553605
    • 2-Methyl-1,1'-biphenyl-3-carbaldehyde
    • MDL: MFCD11553605
    • インチ: 1S/C14H12O/c1-11-13(10-15)8-5-9-14(11)12-6-3-2-4-7-12/h2-10H,1H3
    • InChIKey: IFMFMTSKMLYKOB-UHFFFAOYSA-N
    • SMILES: O=CC1C(C)=C(C2C=CC=CC=2)C=CC=1

計算された属性

  • 精确分子量: 196.088815002g/mol
  • 同位素质量: 196.088815002g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 1
  • 重原子数量: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 205
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 17.1Ų
  • XLogP3: 3.4

2-Methyl-1,1'-biphenyl-3-carbaldehyde Security Information

2-Methyl-1,1'-biphenyl-3-carbaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
abcr
AB484936-1 g
2-Methyl-[1,1'-biphenyl]-3-carbaldehyde, 95%; .
89951-60-0 95%
1g
€157.90 2023-04-20
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M45470-250mg
2-Methyl-[1,1'-biphenyl]-3-carbaldehyde
89951-60-0
250mg
¥156.0 2021-09-08
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1212559-1g
2-Methyl-[1,1'-biphenyl]-3-carbaldehyde
89951-60-0 97%
1g
¥292.00 2024-04-26
eNovation Chemicals LLC
K74978-1g
2-METHYLBIPHENYL-3-CARBALDEHYDE
89951-60-0 95%
1g
$345 2024-06-09
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M45470-5g
2-Methyl-[1,1'-biphenyl]-3-carbaldehyde
89951-60-0
5g
¥1806.0 2021-09-08
TRC
M335305-50mg
2-Methyl-[1,1'-biphenyl]-3-carbaldehyde
89951-60-0
50mg
$ 50.00 2022-06-03
TRC
M335305-500mg
2-Methyl-[1,1'-biphenyl]-3-carbaldehyde
89951-60-0
500mg
$ 210.00 2022-06-03
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-EM514-50mg
2-Methyl-1,1'-biphenyl-3-carbaldehyde
89951-60-0 95+%
50mg
58.0CNY 2021-07-15
abcr
AB484936-250 mg
2-Methyl-[1,1'-biphenyl]-3-carbaldehyde, 95%; .
89951-60-0 95%
250MG
€101.30 2023-04-20
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M45470-1g
2-Methyl-[1,1'-biphenyl]-3-carbaldehyde
89951-60-0
1g
¥456.0 2021-09-08

2-Methyl-1,1'-biphenyl-3-carbaldehyde 合成方法

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Ethanol ,  Toluene ,  Water ;  6 h, 110 °C
Reference
Microwave-assisted organic acid-base-co-catalyzed tandem Meinwald rearrangement and annulation of styrylepoxides
Shi, Yi; Li, Siqi; Lu, Yang; Zhao, Zizhen; Li, Pingfan; et al, Chemical Communications (Cambridge, 2020, 56(14), 2131-2134

Synthetic Circuit 2

Reaction Conditions
1.1 Solvents: Acetone ,  Water ;  < 10 °C; 4 h, < 10 °C
Reference
Synthesis method research of 2-methyl-3-phenylbenzoic acid
Wang, Xiao-ya; Huang, Xing-xing, Huaxue Shiji, 2019, 41(11), 1210-1213

2-Methyl-1,1'-biphenyl-3-carbaldehyde Raw materials

2-Methyl-1,1'-biphenyl-3-carbaldehyde Preparation Products

2-Methyl-1,1'-biphenyl-3-carbaldehydeに関する追加情報

[1,1'-Biphenyl]-3-carboxaldehyde, 2-methyl-

The compound with CAS No 89951-60-0, commonly referred to as [1,1'-Biphenyl]-3-carboxaldehyde, 2-methyl-, is a significant molecule in the field of organic chemistry. This compound is characterized by its unique structure, which includes a biphenyl system with a carboxaldehyde group at the 3-position and a methyl substituent at the 2-position of one of the phenyl rings. The biphenyl system is known for its stability and versatility in various chemical reactions, making this compound a valuable building block in synthetic chemistry.

Recent studies have highlighted the potential of [1,1'-Biphenyl]-3-carboxaldehyde, 2-methyl- in the synthesis of advanced materials and pharmaceuticals. Researchers have explored its ability to participate in cross-coupling reactions, such as the Suzuki-Miyaura reaction, which has opened new avenues for constructing complex molecular architectures. The carboxaldehyde group in this compound serves as an excellent site for nucleophilic addition reactions, enabling the formation of diverse derivatives with tailored functionalities.

In terms of physical properties, [1,1'-Biphenyl]-3-carboxaldehyde, 2-methyl- exhibits a melting point of approximately 78°C and a boiling point around 245°C under standard conditions. Its solubility in common organic solvents like dichloromethane and ethyl acetate makes it convenient for use in various laboratory settings. The methyl substituent at the 2-position introduces steric effects that can influence the reactivity and selectivity of this compound in different chemical transformations.

The synthesis of [1,1'-Biphenyl]-3-carboxaldehyde, 2-methyl- typically involves Friedel-Crafts alkylation or acylation followed by oxidation to introduce the aldehyde group. Recent advancements in catalytic systems have allowed for more efficient and environmentally friendly methods to produce this compound on an industrial scale. The use of transition metal catalysts has significantly improved the yield and purity of the product while reducing reaction times.

Applications of [1,1'-Biphenyl]-3-carboxaldehyde, 2-methyl- span across multiple industries. In materials science, it serves as a precursor for synthesizing high-performance polymers and liquid crystals due to its rigid biphenyl structure and functionalizable aldehyde group. In pharmacology, this compound has been utilized in drug design to create bioactive molecules with potential therapeutic applications against various diseases.

Recent research has also focused on the use of [1,1'-Biphenyl]-3-carboxaldehyde, 2-methyl- in green chemistry initiatives. Its ability to undergo catalytic cycles without generating harmful byproducts aligns with sustainable chemical practices. Scientists are exploring its role in bio-inspired synthesis pathways that mimic natural processes to produce complex molecules with high efficiency.

In conclusion, [1,1'-Biphenyl]-3-carboxaldehyde, 2-methyl- (CAS No 89951-60-0) is a versatile and valuable compound with wide-ranging applications in organic synthesis and materials science. Its unique structure and functional groups make it an ideal candidate for developing innovative solutions across various industries. As research continues to uncover new potentials for this compound, it is poised to play an even more significant role in advancing modern chemistry.

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